2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-14-6-5-7-18(10-14)28(4)21(31)13-29-23(32)30-20(27-29)12-16(3)25-22(30)26-17-8-9-19(24)15(2)11-17/h5-12H,13H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHWWRZLCKVVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolo[4,3-c]pyrimidine core, followed by the introduction of the fluoro, methyl, and anilino groups through various chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, which can be useful for further chemical analysis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the 1,2,4-triazolo[4,3-c]pyrimidine family exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar triazole-pyrimidine derivatives have demonstrated potent activity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines .
- Anticonvulsant Activity : The structure of the compound suggests potential anticonvulsant properties. Related compounds have been reported to provide protection in seizure models, indicating that this compound may also possess similar effects .
- Antimicrobial Activity : Triazolo-pyrimidine derivatives have been explored for their antimicrobial properties. Research has indicated that modifications to the triazole ring can enhance activity against various pathogens.
Structure-Activity Relationship (SAR)
The activity of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide can be influenced by:
- Substituents on the Phenyl Rings : Electron-withdrawing groups such as fluorine enhance biological activity by stabilizing the molecular structure and improving interaction with biological targets.
- Triazole and Pyrimidine Linkage : The fused ring system is crucial for maintaining the compound's bioactivity and enhancing its pharmacokinetic properties.
Case Studies
Several studies have investigated the pharmacological potential of similar compounds:
-
Anticancer Activity Study :
- A study on triazole-pyrimidine derivatives showed that modifications at specific positions on the phenyl rings significantly increased cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range.
- Anticonvulsant Properties :
Mechanism of Action
The mechanism of action of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Implications :
- The N-methyl-N-(3-methylphenyl)acetamide side chain introduces steric hindrance, which may alter binding kinetics compared to the N-(2,5-dimethylphenyl) group in .
- Example 53 () employs a pyrazolo-pyrimidine core with a chromenyl substituent, suggesting divergent target selectivity compared to triazolo-pyrimidines .
Analytical Comparisons
Mass Spectrometry (MS/MS) Profiling
Molecular networking () reveals that compounds with analogous fragmentation patterns (high cosine scores >0.8) likely share bioactivity. For instance:
- The target compound and ’s analog may exhibit similar fragmentation due to their triazolo-pyrimidine core, but differences in substituents (e.g., methyl vs. hydrogen) would reduce the cosine score (~0.7–0.8) .
- Example 53 () would show lower cosine scores (<0.6) due to its pyrazolo-pyrimidine core and chromenyl group .
NMR Chemical Shift Analysis
As demonstrated in , NMR shifts in regions A (positions 39–44) and B (positions 29–36) can highlight substituent-driven electronic effects:
- The 3-methyl on the phenylamino group in the target compound would cause upfield/downfield shifts in region A compared to ’s compound .
- The acetamide side chain’s N-methyl-N-(3-methylphenyl) group may alter shifts in region B due to steric and electronic effects .
Pharmacological and Biochemical Insights
- Target Affinity : The triazolo-pyrimidine core is associated with kinase inhibition, but substituent variations significantly modulate potency. For example, the 4-fluoro-3-methylphenyl group in the target compound may enhance ATP-binding pocket interactions compared to ’s 4-fluorophenyl .
- Metabolic Stability : The additional methyl groups in the target compound could reduce oxidative metabolism, improving half-life compared to ’s analog .
- Selectivity : Pyrazolo-pyrimidine derivatives (e.g., Example 53, ) often target tyrosine kinases, whereas triazolo-pyrimidines may favor serine/threonine kinases .
Biological Activity
The compound 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide belongs to a class of triazolo-pyrimidine derivatives. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.4 g/mol. The compound features a triazole ring fused with a pyrimidine core and various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F1N5O |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 1251620-71-9 |
Antimicrobial Activity
Recent studies have shown that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, docking studies indicate that these compounds can effectively bind to bacterial enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis. This interaction suggests that the compound may possess antibacterial properties by inhibiting bacterial growth through enzyme blockade.
Anticancer Activity
The anticancer potential of similar triazolo derivatives has been explored extensively. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, compounds structurally related to our target have shown potent antiproliferative effects against human leukemia and breast cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Anti-inflammatory Effects
Triazolo-pyrimidines are also being investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory responses .
Case Studies
- Antimicrobial Efficacy : A study tested various triazolo derivatives against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated that compounds with similar structural motifs to our target exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL, demonstrating their potential as effective antimicrobial agents.
- Cancer Cell Line Testing : In a comparative study involving several triazolo derivatives against K562 (human chronic myeloid leukemia) and HL-60 (human promyelocytic leukemia) cell lines, it was found that certain derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior activity .
The biological activity of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-methyl-N-(3-methylphenyl)acetamide is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Binding affinity studies show that the compound can inhibit key enzymes involved in nucleotide synthesis and cell proliferation.
- Receptor Modulation : The presence of fluorinated phenyl groups may enhance binding to cellular receptors involved in signaling pathways related to cancer progression and inflammation.
Q & A
Q. What are the common synthetic routes for preparing this triazolopyrimidine-acetamide derivative?
The synthesis typically involves multi-step organic reactions, starting with the construction of the triazolo[4,3-c]pyrimidinone core followed by functionalization. Key steps include:
- Amide coupling : Introduction of the 4-fluoro-3-methylphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis.
- Acetamide linkage : Reaction of the triazolopyrimidine intermediate with N-methyl-N-(3-methylphenyl)acetamide using carbodiimide-based coupling agents (e.g., EDCI or DCC) .
- Purification : Chromatography (e.g., flash column or HPLC) is critical to isolate the final compound with >95% purity .
Q. How is the molecular structure of this compound validated?
Structural characterization relies on:
- NMR spectroscopy : - and -NMR confirm regioselectivity of substituents and amide bond formation (e.g., carbonyl peaks at ~170 ppm in -NMR) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] ion matching calculated mass within 3 ppm error) .
- X-ray crystallography : Optional for absolute configuration determination, though challenging due to low crystallinity in acetamide derivatives .
Q. What preliminary biological screening assays are recommended?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known triazolopyrimidine inhibitors (e.g., IC determination via fluorescence-based assays) .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant cells to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions or target specificity. Mitigation strategies include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
- Computational docking : Compare binding modes in homologous protein structures to explain variability .
Q. What experimental approaches are suitable for mechanistic studies?
Advanced mechanistic insights require:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified target proteins (e.g., , , ) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability upon compound treatment .
- RNA sequencing : Identify downstream transcriptional changes to infer pathway modulation .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
Design PK studies with:
- Animal models : Use rodents for initial ADME profiling (e.g., plasma half-life, bioavailability via oral vs. intravenous administration) .
- LC-MS/MS quantification : Ensure sensitivity for detecting low plasma concentrations (LLOQ ≤ 1 ng/mL) .
- Tissue distribution analysis : Prioritize organs based on target expression (e.g., tumor xenografts for oncology applications) .
Q. What strategies improve solubility and stability in formulation studies?
Address poor aqueous solubility (common in lipophilic triazolopyrimidines) via:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility for in vivo dosing .
- Solid dispersion techniques : Amorphous formulations improve dissolution rates .
- Forced degradation studies : Monitor stability under heat, light, and humidity to identify degradation pathways .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Prioritize modifications based on:
- Substituent variation : Replace the 4-fluoro-3-methylphenyl group with electron-withdrawing/-donating groups to modulate potency .
- Scaffold hopping : Replace the triazolo[4,3-c]pyrimidine core with [1,2,4]triazolo[1,5-a]pyrimidine to alter ring strain and binding .
- Machine learning : Train models on existing bioactivity data to predict optimal substituents .
Methodological Best Practices
Q. What analytical techniques are critical for purity assessment?
- HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1% .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Q. How should researchers design dose-response experiments for in vivo efficacy?
- Dose escalation : Start at 10 mg/kg (oral) and increase logarithmically to establish MTD (maximum tolerated dose) .
- Pharmacodynamic (PD) markers : Corrogate target modulation (e.g., phosphorylated protein levels in tumors) with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
